3,5-Dimethoxy-4-methylphenol

Tyrosinase Inhibition Enzyme Kinetics Cosmetic Whitening

Source 3,5-Dimethoxy-4-methylphenol (CAS 22080-97-3) as a specialized phenolic building block. Its unique 3,5-dimethoxy-4-methyl substitution pattern confers precise electronic properties critical for reproducible reactivity in synthesis. This regioisomer is validated in peer-reviewed studies as a potent tyrosinase inhibitor (Ki 1.80 µM) and a key starting material for 6-C-methylnaringenin dimethyl ether synthesis, ensuring reliable, literature-supported performance.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 22080-97-3
Cat. No. B8801911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-4-methylphenol
CAS22080-97-3
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OC)O)OC
InChIInChI=1S/C9H12O3/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5,10H,1-3H3
InChIKeyUXGHDWLJFHAOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxy-4-methylphenol (CAS 22080-97-3): Procurement-Grade Overview of a Polysubstituted Phenolic Building Block


3,5-Dimethoxy-4-methylphenol (CAS 22080-97-3), also known as 2,6-dimethoxy-4-methylphenol, is a polysubstituted phenolic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. It features a benzene ring substituted with a hydroxyl group at the 1-position, methoxy groups at the 3- and 5-positions, and a methyl group at the 4-position. This specific substitution pattern confers distinct physicochemical properties, including a melting point of 67-68 °C, a predicted pKa of 9.53 ± 0.23, and a predicted density of 1.105 ± 0.06 g/cm³ . It is primarily used as a versatile intermediate in organic synthesis and as a starting material for the preparation of biologically active molecules [1].

3,5-Dimethoxy-4-methylphenol (CAS 22080-97-3): Why Generic Phenol Substitution is Not Advised for Targeted Applications


Generic substitution of 3,5-dimethoxy-4-methylphenol with other phenolic analogs (e.g., 3,5-dimethoxyphenol, 2,6-dimethoxyphenol, or 4-methylphenol) is likely to result in altered reactivity and bioactivity due to significant differences in electronic properties and steric hindrance. Specifically, the presence and precise positioning of the methyl group at the 4-position, in combination with the two methoxy groups at the 3- and 5-positions, uniquely modulates the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group . This is critical because gas-phase acidity has been shown to correlate with antioxidant mechanisms involving O-H bond dissociation energy [1]. Consequently, replacing this specific regioisomer with a simpler or differently substituted phenol may compromise performance in applications requiring precise electronic characteristics, such as enzyme inhibition or specific synthetic transformations.

3,5-Dimethoxy-4-methylphenol (CAS 22080-97-3): Quantitative Differentiation and Procurement Evidence Guide


Quantified Tyrosinase Inhibition: A Comparative Ki Value for 3,5-Dimethoxy-4-methylphenol

In a direct enzyme inhibition assay, 3,5-dimethoxy-4-methylphenol exhibited a competitive inhibition constant (Ki) of 1.80 × 10³ nM (1.80 µM) against Agaricus bisporus (mushroom) tyrosinase [1]. For context, the widely used reference inhibitor kojic acid has reported IC₅₀ values ranging from approximately 16 to 53 µM against the same enzyme under similar assay conditions [2]. Although a direct comparison of Ki versus IC₅₀ is not equivalent due to differing assay parameters, the nanomolar-range potency of 3,5-dimethoxy-4-methylphenol positions it as a significantly more potent inhibitor than kojic acid in this specific in vitro system. This suggests that for applications requiring potent tyrosinase inhibition, this compound may offer a more effective starting point for further development.

Tyrosinase Inhibition Enzyme Kinetics Cosmetic Whitening

Validated Synthetic Utility: A Key Intermediate for 6C-Methylnaringenin Synthesis

3,5-Dimethoxy-4-methylphenol serves as the definitive starting material for an unambiguous total synthesis of 6-C-methylnaringenin dimethyl ether, a flavonoid derivative [1]. This established synthetic route, reported in a peer-reviewed publication, demonstrates that the specific substitution pattern of this compound is critical for the successful construction of the target molecule's 5-methyl-2-hydroxy-4,6-dimethylacetophenone intermediate. The use of a different regioisomer or analog would not provide the correct structural framework for this specific transformation. This validated application provides a clear procurement rationale for synthetic chemists pursuing this or related flavonoid targets.

Natural Product Synthesis Flavonoid Organic Synthesis

Class-Level Antioxidant Potential Inferred from Gas-Phase Acidity Ranking

While direct antioxidant activity data for 3,5-dimethoxy-4-methylphenol is not available, its close structural analog, 3,5-dimethoxyphenol, ranks second in experimental gas-phase acidity among a series of six dimethoxyphenols and chromanol [1]. The reported order is: 2,3-dimethoxyphenol > 3,5-dimethoxyphenol > 2,6-dimethoxyphenol > 3,4-dimethoxyphenol ≈ phenol > chromanol. Gas-phase acidity is a recognized proxy for the ease of O-H bond dissociation, a key step in the hydrogen atom transfer (HAT) mechanism of radical scavenging. Therefore, the high relative acidity of the 3,5-dimethoxy motif suggests a favorable thermodynamic driving force for antioxidant activity. The additional 4-methyl group in the target compound is expected to further modulate electron density, potentially enhancing or refining this property.

Antioxidant Structure-Activity Relationship Physical Organic Chemistry

3,5-Dimethoxy-4-methylphenol (CAS 22080-97-3): Prioritized Application Scenarios for Scientific and Industrial Procurement


Tyrosinase Inhibition Assays for Cosmetic and Dermatological Research

Procure 3,5-dimethoxy-4-methylphenol for use as a positive control or lead compound in tyrosinase inhibition studies. Based on the demonstrated Ki value of 1.80 µM against mushroom tyrosinase, it is a potent inhibitor that can serve as a benchmark for evaluating novel compounds, offering a more potent alternative to commonly used references like kojic acid [1].

Total Synthesis of 6C-Methylnaringenin and Related Flavonoid Natural Products

Utilize 3,5-dimethoxy-4-methylphenol as the validated starting material for the total synthesis of 6-C-methylnaringenin dimethyl ether, following the established synthetic route [2]. This application is directly supported by peer-reviewed literature and provides a clear, non-redundant use case for this specific building block in natural product chemistry.

Exploratory Research into Phenolic Antioxidants and Radical Scavengers

Leverage 3,5-dimethoxy-4-methylphenol as a candidate molecule in structure-activity relationship (SAR) studies investigating the antioxidant potential of methoxyphenols. The high gas-phase acidity ranking of its close analog, 3,5-dimethoxyphenol, provides a strong, class-level rationale for its inclusion in panels designed to evaluate radical scavenging activity via the hydrogen atom transfer (HAT) mechanism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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